Ethyl 3-(5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxyphenyl)-3-oxopropionate
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Overview
Description
Ethyl 3-(5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxyphenyl)-3-oxopropionate is a complex organic compound that features a benzyl group substituted with chlorine and fluorine atoms, as well as methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxyphenyl)-3-oxopropionate typically involves multiple steps. One common approach starts with the preparation of the 3-chloro-2-fluorobenzyl intermediate. This intermediate can be synthesized through a series of reactions, including halogenation and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxyphenyl)-3-oxopropionate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 3-(5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxyphenyl)-3-oxopropionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxyphenyl)-3-oxopropionate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl derivatives with different substituents, such as:
- 3-chloro-2-fluorobenzyl bromide
- 4-chloro-2-fluorobenzyl alcohol
- 3-methoxybenzyl bromide
Uniqueness
What sets Ethyl 3-(5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxyphenyl)-3-oxopropionate apart is its specific combination of substituents, which can confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
949465-81-0 |
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Molecular Formula |
C20H20ClFO5 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
ethyl 3-[5-[(3-chloro-2-fluorophenyl)methyl]-2,4-dimethoxyphenyl]-3-oxopropanoate |
InChI |
InChI=1S/C20H20ClFO5/c1-4-27-19(24)10-16(23)14-9-13(17(25-2)11-18(14)26-3)8-12-6-5-7-15(21)20(12)22/h5-7,9,11H,4,8,10H2,1-3H3 |
InChI Key |
ZTWBZORDUMKEDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C(=C1)CC2=C(C(=CC=C2)Cl)F)OC)OC |
Origin of Product |
United States |
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